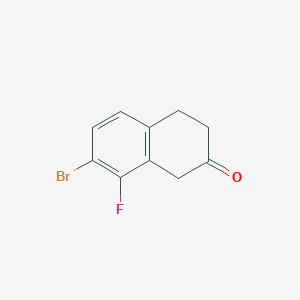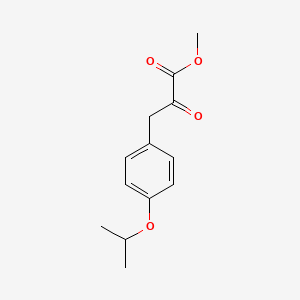
Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate is an organic compound with the molecular formula C13H16O4 It is a derivative of phenylpropanoate and is characterized by the presence of an isopropoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(4-isopropoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Starting Material: 3-(4-isopropoxyphenyl)-2-oxopropanoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux for several hours
The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(4-isopropoxyphenyl)-2-oxopropanoic acid
Reduction: 3-(4-isopropoxyphenyl)-2-hydroxypropanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate depends on the specific reaction it undergoes. In general, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The isopropoxy group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate can be compared with other similar compounds such as:
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Methyl 3-(4-propoxyphenyl)-2-oxopropanoate: Similar structure but with a propoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in the presence of the isopropoxy group, which can influence its reactivity and physical properties compared to its analogs.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 2-oxo-3-(4-propan-2-yloxyphenyl)propanoate |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-11)8-12(14)13(15)16-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
VFDGLHQYKXUIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dihydrofuro[3,4-b]pyridin-3-amine](/img/structure/B15333822.png)
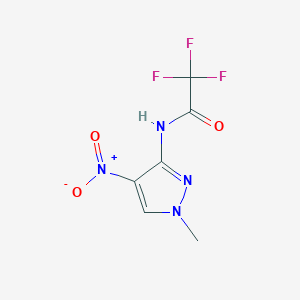
![6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333827.png)

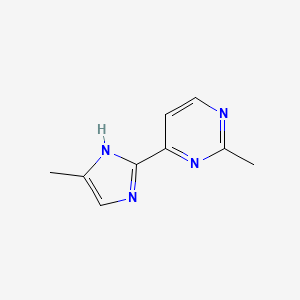

![2-(2-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15333861.png)
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol](/img/structure/B15333862.png)
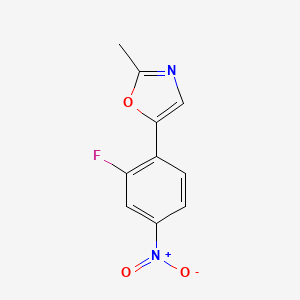
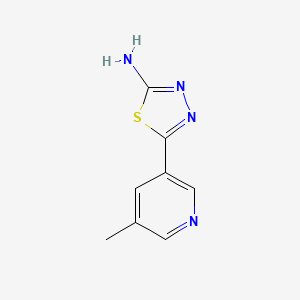
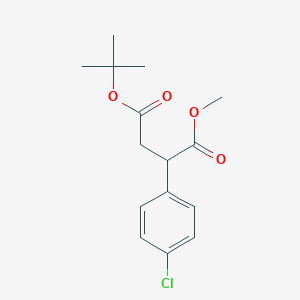
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline](/img/structure/B15333878.png)

